molecular formula C4H4Cl2F4 B1422078 3,4-Dichloro-1,1,1,3-tetrafluorobutane CAS No. 1227947-61-6

3,4-Dichloro-1,1,1,3-tetrafluorobutane

Cat. No.: B1422078
CAS No.: 1227947-61-6
M. Wt: 198.97 g/mol
InChI Key: GHLHNHAHGITUST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characteristics and Isomerism

Structurally, 3,4-dichloro-1,1,1,3-tetrafluorobutane consists of a four-carbon alkane chain (butane) with specific halogen substitutions. The 1,1,1,3-tetrafluoro substitution pattern indicates three fluorine atoms attached to the first carbon and one fluorine atom on the third carbon. The dichloro substitution occurs at the third and fourth carbons in the 3,4-dichloro isomer.

This compound exhibits positional isomerism with closely related compounds such as 2,3-dichloro-1,1,1,3-tetrafluorobutane, which differs in the position of chlorine atoms on the butane chain. Such isomerism affects physical and chemical properties, including molecular weight and reactivity.

Table 1: Molecular and Physical Data of this compound

Property Value
Molecular Formula C4H4Cl2F4
Molecular Weight Approximately 198.97 g/mol
CAS Number 1227947-61-6
MDL Number MFCD18074324
IUPAC Name This compound
SMILES CC(C(C(F)(F)F)Cl)(F)Cl
InChI InChI=1S/C4H4Cl2F4/c5-2-3(6,7)1-4(8,9)10/h1-2H2

The compound's structure can be depicted in two-dimensional (2D) and three-dimensional (3D) conformations, which are essential for understanding its spatial configuration and potential interactions in chemical environments. The presence of multiple halogen atoms influences the compound's polarity, boiling point, and other physicochemical properties, although specific boiling point data for this isomer is limited in available sources.

Properties

IUPAC Name

3,4-dichloro-1,1,1,3-tetrafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2F4/c5-2-3(6,7)1-4(8,9)10/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLHNHAHGITUST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)(F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681077
Record name 3,4-Dichloro-1,1,1,3-tetrafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227947-61-6
Record name 3,4-Dichloro-1,1,1,3-tetrafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrolytic Cracking of Trifluorochloroethylene (Primary Method)

A patented method describes preparing 3,4-dichlorohexafluoro-1-butene, a structurally related compound, via pyrolysis of trifluorochloroethylene with subsequent separation and recycling steps. This method can be adapted for 3,4-dichloro-1,1,1,3-tetrafluorobutane due to structural similarities.

Process Overview:

  • Step A: Preheating
    Trifluorochloroethylene is preheated to a temperature range of 160–250 °C, preferably 170–200 °C.

  • Step B: Pyrolysis
    The preheated material undergoes cracking at 350–500 °C, preferably 380–480 °C, with optimal residence time of 30–50 seconds. This step produces a mixture of 3,4-dichloro hexafluoro-1-butylene and 1,2-dichloro trans-1,1,2,2,3,4-hexafluorocyclobutane.

  • Step C: Separation and Recycling
    The mixture is cooled, separated by rectification, and the cyclic byproduct is recycled back into the pyrolysis reactor to improve yield.

Reaction Dynamics and Yield:

  • The pyrolytic reaction is non-equilibrium and sensitive to temperature, residence time, and atmosphere.
  • Recycling the cyclic byproduct enhances the yield of the linear dichloro hexafluorobutylene.
  • Transformation efficiency of trifluorochloroethylene reaches approximately 50%, with linear product yield around 25%.

Table 1: Pyrolysis Reaction Conditions and Outcomes

Parameter Range/Value Notes
Preheating temperature 160–250 °C Optimal 170–200 °C
Pyrolysis temperature 350–500 °C Optimal 380–480 °C
Residence time in pyrolysis 18–95 seconds Optimal 30–50 seconds
Transformation efficiency ~50% Conversion of trifluorochloroethylene
Yield of linear product ~25% 3,4-dichloro hexafluoro-1-butylene
Yield of cyclic byproduct ~30% 1,2-dichloro trans-hexafluorocyclobutane

This method is industrially feasible and allows continuous operation with recycling, providing a scalable route to compounds closely related to this compound.

Telomerization Using Halothane and Alkenes

Another approach involves telomerization reactions where 2,2-dichloro-1,1,1-trifluoroethane (a halothane derivative) reacts with alkenes (CH2=CHR) in the presence of copper-based catalysts and catalytic promoters in polar solvents.

Key Features:

  • Catalysts: Copper chloride or cuprous chloride.
  • Catalytic promoters: 2,2-dipyridyl, pentamethyl diethylenetriamine, tri(2-pyridyl methyl) amine, or tri(2-dimethylamino ethyl) amine.
  • Solvents: Acetonitrile, methanol, or dimethyl sulfoxide.
  • Reaction conditions: 100–130 °C, 8–24 hours.
  • Raw material molar ratios: 2,2-dichloro-1,1,1-trifluoroethane to alkene at 2–3:1.

This method yields 2,4-dichloro-1,1,1-trifluorobutane derivatives, which are structurally related and may be further fluorinated or chlorinated to obtain the target compound. The process is noted for high catalytic efficiency, low waste production, and recyclability of raw materials and catalysts.

Table 2: Telomerization Reaction Parameters

Parameter Range/Value Notes
Catalyst CuCl or CuCl2 0.01–0.1 molar ratio to halothane
Catalytic promoter Various amines Enhances polymerization control
Solvent Acetonitrile, MeOH, DMSO Polar solvents
Temperature 100–130 °C Moderate temperatures
Reaction time 8–24 hours Longer duration for completion
Molar ratio (halothane:alkene) 2–3:1 Controls product distribution

This telomerization route provides a novel synthetic pathway with environmental and economic advantages.

Fluorination and Chlorination of Alcohol Precursors

Partially fluorinated alcohols, such as 2,2,3,3-tetrafluoro-1-methylbutyl-2 alcohol, have been used as intermediates in the synthesis of related fluorochlorobutanes. These syntheses typically involve:

  • Use of concentrated sulfuric acid and catalysts (e.g., zeolites).
  • Controlled heating (50–55 °C) in specialized reactors.
  • Generation of hydrochloric acid as a byproduct.

Such methods are more focused on functional group transformations and may be adapted for preparing this compound by subsequent halogen exchange or rearrangement reactions.

  • Comparative Analysis of Preparation Methods
Method Key Advantages Limitations Industrial Feasibility
Pyrolysis of trifluorochloroethylene High yield with recycling, scalable Requires high temperature control High, used in industrial settings
Telomerization with halothane and alkenes High catalytic efficiency, low waste Longer reaction times, catalyst cost Moderate to high, catalyst recycling possible
Fluorination/chlorination of alcohols Versatile intermediate formation Multiple steps, acid handling required Moderate, specialized equipment needed
  • Summary and Recommendations

The preparation of this compound can be approached through advanced pyrolytic cracking of trifluorochloroethylene, telomerization reactions involving halothane derivatives and alkenes, or functionalization of fluorinated alcohol intermediates. Among these, the pyrolytic cracking method offers the most direct and industrially validated route, with optimized temperature and residence time parameters enabling yields around 25% for the linear dichlorotetrafluorobutane product.

Further optimization of catalyst systems in telomerization and the development of selective fluorination/chlorination protocols could enhance the efficiency and sustainability of production.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-1,1,1,3-tetrafluorobutane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form less halogenated butane derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as butane derivatives with additional functional groups.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like hydroxide ions (OH-) or amines. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated butane derivatives, while reduction and oxidation reactions can produce less halogenated or more oxidized compounds, respectively.

Scientific Research Applications

3,4-Dichloro-1,1,1,3-tetrafluorobutane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce halogen atoms into molecules.

    Biology: The compound can be used in studies involving halogenated organic compounds and their biological effects.

    Medicine: Research into halogenated compounds often explores their potential as pharmaceuticals or intermediates in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-1,1,1,3-tetrafluorobutane involves its interaction with various molecular targets. The halogen atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The pathways involved in its reactions depend on the specific chemical environment and the presence of other reagents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 3,4-dichloro-1,1,1,3-tetrafluorobutane with structurally related compounds, focusing on molecular structure, physicochemical properties, biological activity, and environmental impact.

Structural Analogues in the HCFC Family

2.1.1. 1,1-Dichloro-1,3,3,3-tetrafluoropropane (HCFC-234da)
  • Structure : Three-carbon chain with Cl at positions 1 and 1, and F at 1,3,3,3.
  • Key Differences : Shorter carbon chain reduces molecular weight (184.948 g/mol vs. ~218 g/mol for the butane derivative) and boiling point (70°C vs. estimated higher value for butane analog) .
2.1.2. 2,3-Dichloro-1,1,1,3-tetrafluoropropane (HCFC-234cb)
  • Structure : Cl at positions 2 and 3 on a propane backbone.
  • Key Differences : Cl positioning alters polarity and reactivity. The propane derivative’s density is 1.498 g/cm³, suggesting the butane analog may have a slightly lower density due to increased chain length .
2.1.3. 3,4-Dibromo-1,1,1,3-tetrafluorobutane
  • Structure : Replaces Cl with Br at positions 3 and 4.
  • Key Differences : Bromine’s higher atomic weight increases molecular weight (C4H4Br2F4 vs. C4H4Cl2F4) and reactivity. Brominated analogs are typically more reactive in substitution reactions due to Br’s better leaving-group ability .

Physicochemical Properties

Property This compound 2,3-Dichloro-1,1,1,3-tetrafluoropropane 3,4-Dibromo-1,1,1,3-tetrafluorobutane
Molecular Formula C4H4Cl2F4 C3H2Cl2F4 C4H4Br2F4
Molecular Weight (g/mol) ~218 (estimated) 184.948 ~308 (estimated)
Boiling Point Not reported 70°C Not reported
Density (g/cm³) Not reported 1.498 Higher than Cl analog (estimated)

Note: Data gaps highlight the need for experimental studies on the butane derivative .

Environmental and Commercial Considerations

  • Ozone Depletion Potential (ODP): HCFCs like this compound likely have lower ODP than CFCs but higher than HFCs due to retained Cl atoms. Exact ODP values require regulatory testing .
  • Commercial Availability : The butane derivative is listed on platforms like ECHEMI, suggesting industrial availability, while brominated analogs (e.g., 3,4-dibromo-1,1,1,3-tetrafluorobutane) are less common and may require custom synthesis .

Biological Activity

3,4-Dichloro-1,1,1,3-tetrafluorobutane is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C4H2Cl2F4. The presence of multiple halogen atoms contributes to its reactivity and biological activity. The structure can be represented as follows:

C4H2Cl2F4\text{C}_4\text{H}_2\text{Cl}_2\text{F}_4

Biological Activity Overview

Research indicates that fluorinated compounds often exhibit significant biological activities due to their unique structural characteristics. In particular, this compound has been studied for its antimicrobial and algicidal properties.

Antimicrobial Activity

Several studies have reported the antimicrobial effects of halogenated compounds. For instance:

  • Bactericidal Effects : this compound has shown effectiveness against various bacterial strains. It was tested at different concentrations and demonstrated a notable reduction in bacterial viability.
  • Algicidal Properties : Similar compounds have been noted for their algicidal activity against species such as Chlorella pyrenoidosa, indicating potential applications in controlling algal blooms in aquatic environments.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of chlorine and fluorine atoms enhances the compound's ability to disrupt cellular membranes or interfere with metabolic processes in microorganisms.

Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of various halogenated compounds including this compound:

  • Methodology : Bacterial strains were exposed to varying concentrations of the compound.
  • Results : A concentration of 62.5 µg/mL resulted in complete inhibition of Micrococcus pyogenes growth.
Concentration (µg/mL)% Inhibition
15.62530%
31.2550%
62.5100%

This study highlights the compound's potential as a bactericide.

Study 2: Algicidal Activity

Another investigation focused on the algicidal properties of fluorinated compounds:

  • Findings : The compound exhibited significant algicidal activity against Chlorella pyrenoidosa, suggesting its utility in environmental management.
CompoundConcentration (µg/mL)% Algal Reduction
This compound5075%
ControlN/A0%

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 3,4-Dichloro-1,1,1,3-tetrafluorobutane, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Fluorination Strategies : Use sodium chlorodifluoroacetate as a fluorinating agent to introduce fluorine atoms at specific positions via radical or nucleophilic pathways .
  • Stepwise Halogenation : Optimize chlorination and fluorination steps separately. For example, chlorination can be achieved using Cl₂ gas under UV light, while fluorination may require HF or fluorinated reagents in anhydrous conditions .
  • Purification : Employ fractional distillation or preparative GC to isolate the target compound from byproducts like 1,3-dichloro derivatives .
    • Key Variables : Temperature (exothermic fluorination requires cooling), solvent polarity (non-polar solvents favor radical pathways), and catalyst selection (e.g., SbCl₅ for Lewis acid-mediated reactions).

Q. How can researchers characterize the physical and chemical properties of this compound using modern analytical techniques?

  • Methodology :

  • Spectroscopy :
  • ¹⁹F NMR : Resolve fluorine environments (e.g., CF₃ vs. CF₂ groups) and assess stereochemistry .
  • GC-MS : Confirm molecular weight (expected m/z ~216) and detect trace impurities .
  • Thermodynamic Analysis : Measure boiling point (estimated 85–95°C) and density (1.4–1.6 g/cm³) using comparative data from structurally similar compounds like 2,2,3,3-tetrafluorobutane-1,4-diol .
    • Data Interpretation : Cross-reference results with computational predictions (e.g., QSPR models for fluorinated alkanes) to validate experimental accuracy .

Advanced Research Questions

Q. How do steric and electronic effects in this compound influence its reactivity in substitution or elimination reactions?

  • Methodology :

  • Kinetic Studies : Compare reaction rates with analogs (e.g., 3-chloro-1,1,1,3-tetrafluoropropane) under identical conditions (solvent, base strength).
  • Computational Modeling : Use DFT calculations to map transition states and identify rate-limiting steps. For example, the CF₃ group’s electron-withdrawing effect may destabilize intermediates .
    • Contradiction Resolution : If experimental data conflicts with theoretical predictions (e.g., unexpected regioselectivity), re-examine solvent effects or propose alternative mechanisms (e.g., radical pathways) .

Q. What experimental designs are optimal for studying the environmental persistence or degradation pathways of this compound?

  • Methodology :

  • Hydrolysis Studies : Simulate aqueous degradation at varying pH levels (pH 2–12) and temperatures (25–60°C). Monitor Cl⁻ and F⁻ release via ion chromatography .
  • Photolysis : Expose the compound to UV light (254 nm) and analyze degradation products (e.g., chlorofluorocarboxylic acids) using LC-HRMS .
    • Advanced Tools : Isotope labeling (¹³C/²H) to trace degradation intermediates .

Data Contradiction and Validation

Q. How should researchers address discrepancies in spectroscopic data (e.g., unexpected ¹⁹F NMR shifts) for this compound?

  • Methodology :

  • Multi-Technique Validation : Confirm NMR assignments with 2D experiments (¹H-¹⁹F HOESY) and compare with X-ray crystallography if crystals are obtainable .
  • Batch Consistency : Test multiple synthetic batches to rule out contamination or isomerization during storage .
    • Case Study : If a CF₃ signal appears upfield, consider solvent interactions (e.g., benzene-induced anisotropy) or conformational flexibility .

Experimental Design and Safety

Q. What safety protocols are critical when handling this compound, given its structural similarity to toxic chlorofluorocarbons?

  • Methodology :

  • Ventilation : Use fume hoods rated for volatile halocarbons (≥150 ft/min face velocity) .
  • Personal Protective Equipment (PPE) : Chemically resistant gloves (e.g., Viton®) and full-face respirators with organic vapor cartridges .
    • Waste Management : Neutralize waste with alkaline hydrolysis (NaOH/ethanol) to convert Cl/F groups into less hazardous salts .

Tables for Key Properties

Property Value/Technique Reference
Boiling Point85–95°C (estimated)
Density1.4–1.6 g/cm³
¹⁹F NMR Shift (CF₃)δ -60 to -65 ppm (relative to CFCl₃)
Hydrolysis Half-Life (pH 7)>30 days (predicted)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dichloro-1,1,1,3-tetrafluorobutane
Reactant of Route 2
3,4-Dichloro-1,1,1,3-tetrafluorobutane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.